
Cyclopentyl propionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopentyl propionate is an organic compound with the molecular formula C8H14O2. It is an ester formed from cyclopentanol and propionic acid. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyclopentyl propionate can be synthesized through the esterification reaction between cyclopentanol and propionic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions generally include heating the reactants under reflux to achieve a high yield of the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes. These processes often use large-scale reactors and optimized reaction conditions to ensure efficient production. The use of catalysts and controlled temperatures is crucial to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclopentyl propionate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to cyclopentanol and propionic acid.
Reduction: The ester group in this compound can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed
Hydrolysis: Cyclopentanol and propionic acid.
Reduction: Cyclopentyl alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Cyclopentyl propionate has several applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including long-acting androgen esters like testosterone cyclopentylpropionate.
Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies involving ester hydrolysis and enzyme-catalyzed reactions.
Wirkmechanismus
The mechanism of action of cyclopentyl propionate involves its hydrolysis to release cyclopentanol and propionic acid. In pharmaceutical applications, such as testosterone cyclopentylpropionate, the ester is slowly hydrolyzed in the body to release the active hormone, providing a prolonged effect .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentyl acetate: An ester formed from cyclopentanol and acetic acid.
Cyclopentyl butyrate: An ester formed from cyclopentanol and butyric acid.
Cyclopentyl formate: An ester formed from cyclopentanol and formic acid.
Uniqueness
Cyclopentyl propionate is unique due to its specific ester group, which provides distinct chemical properties and reactivity. Its use in long-acting pharmaceutical formulations, such as testosterone cyclopentylpropionate, highlights its importance in medical applications .
Eigenschaften
CAS-Nummer |
22499-66-7 |
|---|---|
Molekularformel |
C8H14O2 |
Molekulargewicht |
142.20 g/mol |
IUPAC-Name |
cyclopentyl propanoate |
InChI |
InChI=1S/C8H14O2/c1-2-8(9)10-7-5-3-4-6-7/h7H,2-6H2,1H3 |
InChI-Schlüssel |
MRKZAZMYXYSBDG-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)OC1CCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


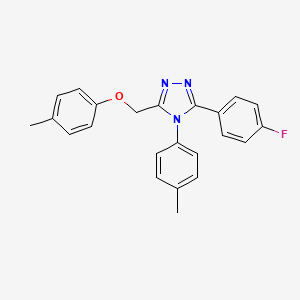
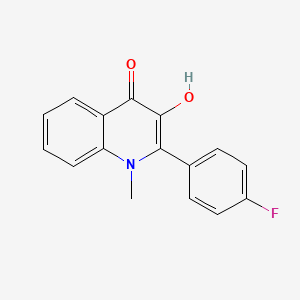
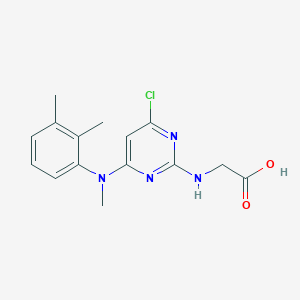
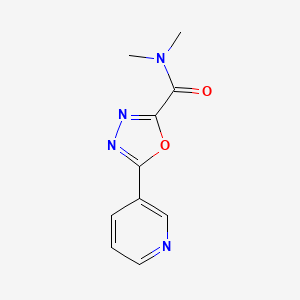
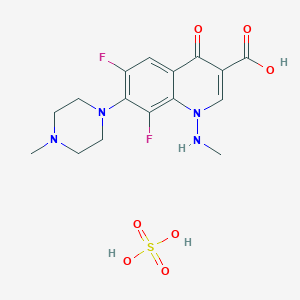
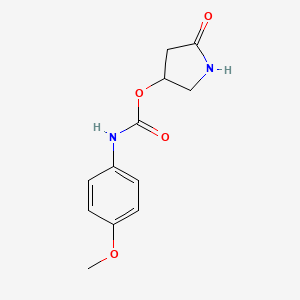
![7-Butyl-4-chloro-3,8,9-trimethoxybenzo[g]quinoline-5,10-dione](/img/structure/B15211069.png)
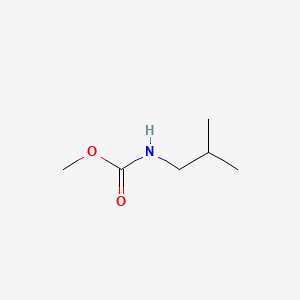
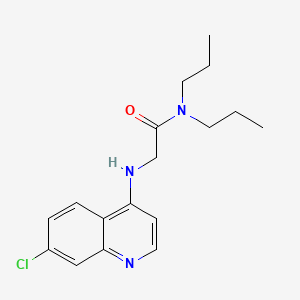
![(5R,8R,9R)-2,2-Dimethyl-10-oxo-1,3,6-trioxaspiro[4.5]decane-8,9-diyl diacetate](/img/structure/B15211086.png)
![8-Bromo-4-chloro-2,3-diphenylfuro[3,2-C]quinoline](/img/structure/B15211092.png)
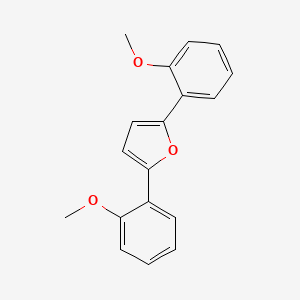
![Imidazo[1,2-b]pyridazine, 2-(4-methylphenyl)-6-propoxy-](/img/structure/B15211101.png)

